1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol to form N-(quinolin-5-yl)thiophene-2-carboxamide.
Thioamide Formation: The carboxamide is then treated with excess diphosphorus pentasulfide in anhydrous pyridine to yield the corresponding thioamide.
Electrophilic Substitution: The final product undergoes electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation, to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium hexacyanoferrate(III).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation, are common.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophilic reagents like nitric acid, sulfuric acid, bromine, and acetic anhydride.
Major Products: The major products formed from these reactions include derivatives substituted at the 5-position of the thiophene ring, such as acetyl and acetoacetyl derivatives .
Scientific Research Applications
1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Biological Research: It is used in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-(4-(4-Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride: This compound shares a similar quinoline and thiophene structure but differs in the piperazine substitution.
2-(2,3-Dihydro-1H-inden-2-ylamino)-N-[3-oxo-3-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)propyl]pyrimidine-5-carboxamide: Another related compound with a different core structure but similar functional groups.
Uniqueness: 1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is unique due to its specific combination of a quinoline core, thiophene ring, and piperazine moiety, which imparts distinct electronic and biological properties .
Properties
Molecular Formula |
C20H19N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[4-(2-thiophen-2-ylquinoline-4-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)22-8-10-23(11-9-22)20(25)16-13-18(19-7-4-12-26-19)21-17-6-3-2-5-15(16)17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
DNTKHTYQSWJJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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